molecular formula C9H11O4- B1241845 3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate

3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate

Cat. No. B1241845
M. Wt: 183.18 g/mol
InChI Key: RKDFGWAXBBGKMR-APPZFPTMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoate is the anion resulting from the removal of a proton from the carboxylic acid group of 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoic acid. It is a monocarboxylic acid anion and a cyclohexadienediol. It is a conjugate base of a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoic acid.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study reported the efficient synthesis of cis-4-Propylcyclohexanol, an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, widely used in the manufacture of liquid crystal displays. This synthesis utilized a mutant alcohol dehydrogenase coupled with glucose dehydrogenase, highlighting a potential method for green production at an industrial level (Wu et al., 2022).
  • Another research focused on the separation of cis-1,2-Dihydroxycyclohexa-3,5-diene (DHCD) from fermentation broth using macroporous resins. DHCD is a monomer for the chemical synthesis of poly-para-phenylene, which possesses excellent electrical properties. The study systematically investigated the extraction of DHCD, contributing to the field of material science and engineering (Qixiang, 2004).

Molecular Interactions and Properties

  • Research on the subtle electronic effects of alkyl groups on the conformational equilibria and intramolecular hydrogen-bond strength in cis-3-alkoxycyclohexanols provided insights into how alkyl groups influence molecular conformation and hydrogen bonding, which is critical for understanding molecular interactions in chemical and biological systems (Oliveira & Rittner, 2008).

Biochemical Applications

  • A study on the interactions between the organic germanium compound Ge-132 and saccharides using nuclear magnetic resonance highlighted the potential of Ge-132 in forming complexes with the cis-diol structures of saccharides. This finding has implications for understanding the physiological functions of Ge-132 and its interactions with biological sugar compounds (Shimada et al., 2015).

properties

Product Name

3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate

Molecular Formula

C9H11O4-

Molecular Weight

183.18 g/mol

IUPAC Name

3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoate

InChI

InChI=1S/C9H12O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,7,9-10,13H,4-5H2,(H,11,12)/p-1/t7-,9+/m1/s1

InChI Key

RKDFGWAXBBGKMR-APPZFPTMSA-M

Isomeric SMILES

C1=C[C@H]([C@H](C(=C1)CCC(=O)[O-])O)O

Canonical SMILES

C1=CC(C(C(=C1)CCC(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate
Reactant of Route 2
3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate
Reactant of Route 3
3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate
Reactant of Route 4
3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate
Reactant of Route 5
3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate
Reactant of Route 6
3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate

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